
(5Z,7E)-(1S,3R)-18-acetoxy-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-acetoxy-1alpha-hydroxyvitamin D3 is a hydroxycalciol that is calciol with an additional hydroxy group at position C-1 and an acetoxy group at C-18. It has a role as a metabolite. It is a hydroxycalciol, a diol and a member of D3 vitamins.
Applications De Recherche Scientifique
Antisera and Vitamin D Metabolites
Research involving the compound has been used to raise antisera to various forms of 1,25-dihydroxycholecalciferol. These antisera show cross-reactivity with a range of vitamin D metabolites. This is significant as the presence of vitamin D binding protein and the pH of incubation affect the sensitivity and specificity of these antisera. This could be used for measuring normal plasma concentrations of vitamin D metabolites, although direct measurement in plasma is not yet specific enough (Brown & Peacock, 1986).
Antiproliferative Effects in Cancer Cells
A novel alkynylphosphonate analogue of calcitriol, combining this compound with the low calcemic properties of phosphonates and decreased metabolic inactivation, has been shown to have potent antiproliferative effects in cancer cells. Importantly, this compound lacks calcemic effects in vivo, highlighting its potential as a therapeutic agent in cancer treatment (Salomón et al., 2011).
Metabolism in Liver Microsomes
The compound is involved in the metabolism of 25-hydroxycholecalciferol by liver microsomes. The study found that liver microsomes convert 25-hydroxycholecalciferol to a metabolite similar to 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one. The significance of this metabolite, produced by alveolar macrophages, is still under exploration (Thierry-Palmer et al., 1990).
Synthesis and Chemical Analysis
There's ongoing research in the chemical synthesis and structural analysis of related compounds, which helps in understanding their biochemical properties and potential applications. For example, studies on the synthesis of 1α,25-Dihydroxyvitamin D3 from Vitamin D2 and conformations of 5, 10‐Secosteroids provide valuable insights into the structural characteristics and synthetic pathways of these compounds (TakahashiMinokazu & SakakibaraYasumasa, 1994); (Fuhrer et al., 1981).
Metabolomic Studies
Metabolomics studies, such as those investigating the metabolites contributing to Rhizoctonia solani AG-1-IA maturation and sclerotial differentiation, reveal the role of compounds like (5Z,7E)-(1S,3R)-24,24-difluoro-24a-homo-9,10-seco-5,7,10(19)-cholestatrien-1,3,25-triol in biological processes (Hu et al., 2017).
Propriétés
Nom du produit |
(5Z,7E)-(1S,3R)-18-acetoxy-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol |
|---|---|
Formule moléculaire |
C29H46O4 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
[(3R,3aS,7E,7aS)-7-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7a-hexahydro-1H-inden-3a-yl]methyl acetate |
InChI |
InChI=1S/C29H46O4/c1-19(2)8-6-9-20(3)26-13-14-27-23(10-7-15-29(26,27)18-33-22(5)30)11-12-24-16-25(31)17-28(32)21(24)4/h11-12,19-20,25-28,31-32H,4,6-10,13-18H2,1-3,5H3/b23-11+,24-12-/t20-,25-,26-,27+,28+,29+/m1/s1 |
Clé InChI |
PXVFRWYXTUOPCC-JORAJEIRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)COC(=O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)COC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)

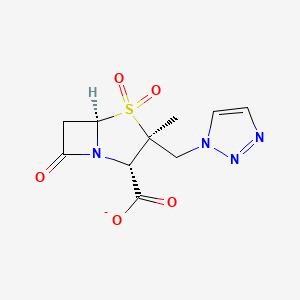
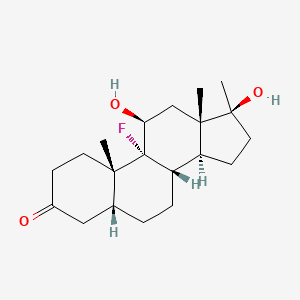

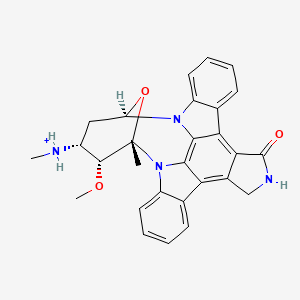
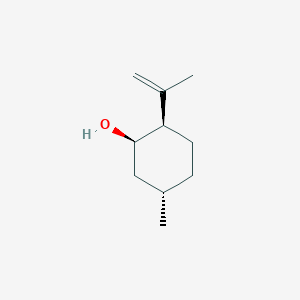
![(1R,4R,5R,9S,10R,13S)-5,9,13-Trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1240589.png)
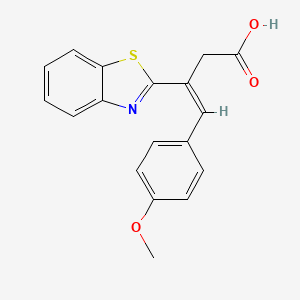

![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)
![10-fluoro-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1240599.png)
